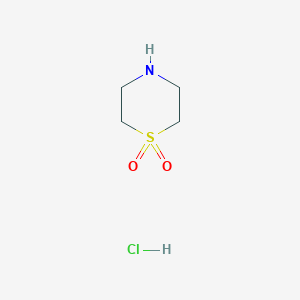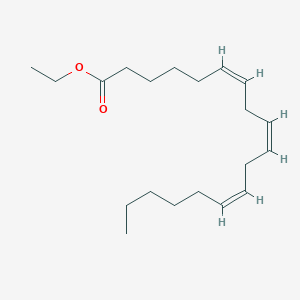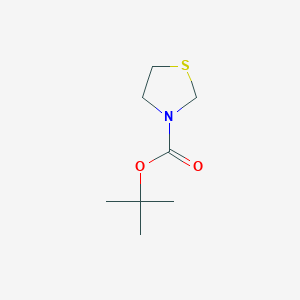
Thiomorpholine 1,1-dioxide hydrochloride
Overview
Description
Thiomorpholine 1,1-dioxide hydrochloride is an organic compound with the molecular formula C4H10ClNO2S. It is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
- Thiomorpholine 1,1-dioxide hydrochloride is a heterocyclic compound containing nitrogen and sulfur. It can be considered a thio analog of morpholine .
- While specific targets for this compound may vary, it has been demonstrated to act against different molecular targets. These include receptors and enzymes .
Target of Action
Biochemical Analysis
Biochemical Properties
It has been used in the synthetic preparation of antibacterial biaryloxazolidinone analogues, and isothiazolo-pyridine derivatives for use as cyclin G-associated kinase inhibitors and antiviral agents .
Cellular Effects
It has been shown to be effective in treating autoimmune diseases and inflammatory diseases . It has been shown to increase the levels of cb2 receptor in the body and decrease the production of hydrochloric acid .
Molecular Mechanism
It is known to have anti-inflammatory properties, which may be due to its inhibition of toll-like receptor 4 (TLR4) signaling pathways . It can also inhibit tumor growth by inhibiting protein synthesis and DNA replication .
Temporal Effects in Laboratory Settings
It is known that the compound is a white to light yellow solid and is stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of thiomorpholine 1,1-dioxide hydrochloride typically involves the oxidation of thiomorpholine. One common method includes the use of potassium permanganate as the oxidizing agent. The process involves the following steps :
Oxidation Reaction: Thiomorpholine is reacted with potassium permanganate in the presence of water. The reaction is carried out in a controlled manner by adding potassium permanganate portionwise to avoid excessive heat generation.
Hydrolysis: The resulting thiomorpholine 1,1-dioxide is then hydrolyzed using hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: The compound can be reduced back to thiomorpholine under suitable reducing conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles, including amines and thiols, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state compounds, while reduction yields thiomorpholine .
Scientific Research Applications
Thiomorpholine 1,1-dioxide hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the sulfone group.
Thiomorpholine 1-oxide: An intermediate oxidation state compound.
Morpholine: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness
Thiomorpholine 1,1-dioxide hydrochloride is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. This makes it more reactive in certain chemical reactions and more effective as an enzyme inhibitor compared to its analogs .
Properties
IUPAC Name |
1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMTVKMKHZMFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489121 | |
| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59801-62-6 | |
| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomorpholine 1,1-dioxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)




![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)







